molecular formula C8H15NO3 B045105 tert-Butyl N-(2-oxiranylmethyl)carbamate CAS No. 115198-80-6

tert-Butyl N-(2-oxiranylmethyl)carbamate

Cat. No. B045105
M. Wt: 173.21 g/mol
InChI Key: ZBBGKXNNTNBRBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl N-(2-oxiranylmethyl)carbamate and related compounds often involves reactions starting from aldehydes and tert-butyl N-hydroxycarbamate. A method involves using sodium benzenesulfinate and formic acid in a methanol-water mixture, leading to tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable as building blocks in organic synthesis due to their chemical transformations (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure and conformational stability of tert-butyl N-(2-oxiranylmethyl)carbamate derivatives have been studied using computational methods such as Hartree-Fock (HF) and density functional theory (DFT). These studies help in understanding the optimized bond length, angle values, and vibrational frequencies, providing insights into the molecular stability and reactivity of these compounds (Arslan & Demircan, 2007).

Chemical Reactions and Properties

Tert-Butyl N-(2-oxiranylmethyl)carbamate undergoes various chemical reactions, demonstrating its versatility in synthesis. For instance, it can participate in highly stereoselective asymmetric aldol reactions, serving as a precursor for the synthesis of potent inhibitors. The reactions are tailored to set stereogenic centers, showcasing the compound's ability to undergo chemoselective transformations and participate in significant synthetic pathways (Ghosh, Cárdenas, & Brindisi, 2017).

Scientific Research Applications

  • Application : “tert-Butyl N-(2-oxiranylmethyl)carbamate” is used in the synthesis of various organic compounds .
  • Method of Application : This compound is often used as a reagent in chemical reactions. The specific procedures can vary widely depending on the desired product. Typically, it would be mixed with other reagents under controlled conditions (e.g., temperature, pressure, pH) to initiate the reaction .
  • Results : The outcomes of these reactions are new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the exact nature of the reaction and the compounds being synthesized .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed .

properties

IUPAC Name

tert-butyl N-(oxiran-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(2,3)12-7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBGKXNNTNBRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(2-oxiranylmethyl)carbamate

CAS RN

115198-80-6
Record name tert-Butyl N-(2-oxiranylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 28.9 g (184 mmol) of tert-butyl allylcarbamate in 400 mL of dichloromethane was added 103 g (460 mmol) of 77% 3-chloroperoxybenzoic acid at room temperature. The reaction mixture was stirred at room temperature overnight. The solid was filtered and the filtrate was concentrated. The residue was taken up in diethyl ether and washed with 5% sodium hydrosulfite (3×), saturated sodium bicarbonate (3×), brine (3×), and dried over anhydrous magnesium sulfate. Removal of solvent gave 21 g (66%) of tert-butyl 2-oxiranylmethylcarbamate as a liquid. 1H-NMR (400 MHz, CDCl3): δ 4.73 (br s, 1H), 3.53 (br s, 1H), 3.21 (m, 1H), 3.08 (br s, 1H), 2.77 (t, J=4 Hz, 1H), 2.58 (m, 1H), 1.43 (s, 9H).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Devocelle, A Hibbitts, A O'Connor, SA Cryan… - researchgate.net
Peptide and protein drug discovery generates potent leads in most therapeutic areas.[1] Their optimisation and development may involve peptidomimetic conversion, or conjugation to …
Number of citations: 0 www.researchgate.net
A Hibbitts, AM O'Connor, J McCarthy, É Forde - 2019 - core.ac.uk
While a wide range of experimental and commercial transfection reagents are currently available, persistent problems remain regarding their suitability for continued development. …
Number of citations: 0 core.ac.uk
A Hibbitts, AM O'Connor, J McCarthy, EB Forde… - ACS …, 2019 - ACS Publications
While a wide range of experimental and commercial transfection reagents are currently available, persistent problems remain regarding their suitability for continued development. …
Number of citations: 10 pubs.acs.org
A O'Connor - 2013 - core.ac.uk
Delivering drugs to specific locations in the body has been a major obstacle in drug development for many years. Successful delivery is at the core of all drug development. The body …
Number of citations: 2 core.ac.uk
M Gajendiran, S Kim, H Jo, K Kim - Journal of Industrial and Engineering …, 2020 - Elsevier
A new poly (3-arginylamino propylene succinate-b-polypropylene glycol) (PAPS-PPG) diblock copolymer was synthesized by one-pot ring opening polymerization (ROP) technique. H …
Number of citations: 4 www.sciencedirect.com

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